1-Ethylpropyl octanoate

Übersicht

Beschreibung

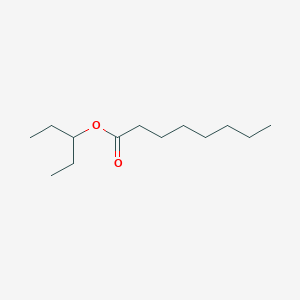

1-Ethylpropyl octanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. The chemical structure of this compound consists of an octanoic acid moiety esterified with 1-ethylpropyl alcohol. This compound is characterized by its molecular formula C13H26O2 and a molecular weight of 214.34 g/mol .

Vorbereitungsmethoden

1-Ethylpropyl octanoate can be synthesized through esterification reactions. The most common method involves the reaction of octanoic acid with 1-ethylpropyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the use of octanoyl chloride and 1-ethylpropyl alcohol, where the reaction proceeds under milder conditions with the release of hydrogen chloride gas .

Industrial production of this compound often employs continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

1-Ethylpropyl octanoate undergoes various chemical reactions typical of esters. These include:

Wissenschaftliche Forschungsanwendungen

1-Ethylpropyl octanoate has several applications in scientific research:

Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of ester compounds in various samples.

Biological Studies: Esters like this compound are studied for their role in metabolic pathways, particularly in the context of fatty acid metabolism.

Pharmaceuticals: Esters are explored for their potential as prodrugs, where the ester linkage is hydrolyzed in the body to release the active drug.

Industrial Applications: It is used as a solvent and intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-Ethylpropyl octanoate primarily involves its hydrolysis to release octanoic acid and 1-ethylpropyl alcohol. Octanoic acid is a medium-chain fatty acid that can be metabolized in the body to produce energy. The ester linkage in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

1-Ethylpropyl octanoate can be compared with other esters such as:

Ethyl Octanoate: Similar in structure but with an ethyl group instead of 1-ethylpropyl. It has a lower molecular weight and different physical properties.

Methyl Octanoate: Contains a methyl group, making it more volatile and with a distinct aroma.

Propyl Octanoate: Similar to this compound but with a propyl group, leading to different solubility and reactivity characteristics

These comparisons highlight the unique properties of this compound, such as its specific molecular weight, boiling point, and reactivity, which make it suitable for particular applications in research and industry.

Biologische Aktivität

1-Ethylpropyl octanoate, a fatty acid ester, is derived from the reaction of octanoic acid with ethanol and propanol. This compound is part of a broader class of esters known for their diverse biological activities and applications in food, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial for potential applications in these fields.

- Chemical Formula : C₁₃H₂₆O₂

- Molecular Weight : 214.34 g/mol

- IUPAC Name : Ethyl propyl octanoate

- CAS Number : 106-32-1

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial properties, effects on metabolic pathways, and potential roles in flavoring and fragrance applications.

Antimicrobial Activity

Research indicates that fatty acid esters like this compound possess antimicrobial properties. Studies have shown that esters can inhibit the growth of various bacteria and fungi, making them suitable for use as preservatives in food products. For instance, the antimicrobial efficacy was evaluated against common pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion tests.

Metabolic Pathways

This compound participates in metabolic pathways relevant to lipid metabolism. As a fatty acid ester, it can undergo hydrolysis to release free fatty acids and alcohols, which may influence energy metabolism and fat storage in organisms. The compound's interaction with metabolic enzymes such as acyl-CoA synthetase has been suggested to modulate lipid profiles.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of California evaluated the antimicrobial properties of various fatty acid esters, including this compound. The results indicated that the compound exhibited a notable reduction in bacterial counts when applied to contaminated surfaces.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Study 2: Flavoring Agent Potential

In another investigation published in the Journal of Agricultural and Food Chemistry, the sensory properties of this compound were assessed as a potential flavoring agent in food products. The study found that this ester contributed to a pleasant coconut-like aroma, enhancing consumer acceptance in various food applications.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests indicate low toxicity levels when ingested or applied topically, suggesting its suitability for use in food products and cosmetics.

| Toxicological Parameter | Value |

|---|---|

| LD50 (oral, rat) | >5000 mg/kg |

| Skin Irritation (rabbit) | Non-irritating |

| Eye Irritation (rabbit) | Mild irritation |

Eigenschaften

IUPAC Name |

pentan-3-yl octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(14)15-12(5-2)6-3/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFCYOWGZVUVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282043 | |

| Record name | 1-Ethylpropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-67-0 | |

| Record name | NSC23946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.